N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide
Description
Properties
IUPAC Name |
N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-2,3-dihydro-1,4-dioxine-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClN2O3S/c1-7-2-3-8(14)11-10(7)15-13(20-11)16-12(17)9-6-18-4-5-19-9/h2-3,6H,4-5H2,1H3,(H,15,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNHABISMFGWJNY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)Cl)SC(=N2)NC(=O)C3=COCCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401322459 | |
| Record name | N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-2,3-dihydro-1,4-dioxine-5-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401322459 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
1.1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID51087814 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
905687-61-8 | |
| Record name | N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-2,3-dihydro-1,4-dioxine-5-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401322459 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide typically involves multiple steps. The starting materials often include 7-chloro-4-methyl-1,3-benzothiazole and 5,6-dihydro-1,4-dioxine-2-carboxylic acid. The reaction conditions usually require the presence of a coupling agent, such as N,N’-dicyclohexylcarbodiimide (DCC), to facilitate the formation of the amide bond. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to increase yield and purity, as well as implementing purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chloro group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Oxidized derivatives of the benzothiazole ring.
Reduction: Reduced amide derivatives.
Substitution: Substituted benzothiazole derivatives.
Scientific Research Applications
N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Mechanism of Action
The mechanism of action of N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, leading to modulation of biochemical pathways. The benzothiazole ring is known to interact with various biological targets, which may contribute to its observed biological activities.
Comparison with Similar Compounds
Compound 1 : Methyl 6-chloro-3-(1-methylhydrazino)-1,1-dioxo-1,4,2-benzodithiazine-7-carboxylate ()
- Core Structure : Benzodithiazine (sulfur-rich heterocycle) with a 1,1-dioxo group.
- Substituents: Chloro at position 6, methylhydrazino at position 3, and a methyl ester at position 5.
- Key Data :
Compound 2 : Methyl 6-chloro-3-[2-(2,4-dihydroxybenzylidene)-1-methylhydrazino]-1,1-dioxo-1,4,2-benzodithiazine-7-carboxylate ()
- Core Structure : Benzodithiazine with a 2,4-dihydroxybenzylidene substituent.
- Substituents : Chloro at position 6, extended hydrazine-Schiff base, and methyl ester.
- Key Data: Melting Point: 310–311°C (dec.), higher than Compound 1 due to hydrogen bonding from phenolic -OH groups. IR Peaks: 3320 cm⁻¹ (OH), 1715 cm⁻¹ (C=O), 1615 cm⁻¹ (C=N). NMR: Aromatic protons at δ 6.37–6.42 (Ph) and δ 8.40 (N=CH) .
Comparison with Target Compound :
- Substituents : Both compounds share chloro and methyl groups, but the target lacks the hydrazine and ester functionalities, replacing them with a dihydrodioxine-carboxamide. This substitution likely improves solubility due to the carboxamide’s polarity .
Dihydrodioxine-Containing Analogues
Compound 3 : N-(5-Chloro-6-(2H-1,2,3-triazol-2-yl)pyridin-3-yl)-1-(6-(5,6-dihydro-1,4-dioxin-2-yl)pyridin-2-yl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxamide ()
- Core Structure : Pyridine-pyrazole hybrid with a dihydrodioxine moiety.
- Substituents : Chloro, trifluoromethyl, and triazolyl groups.
- Key Features : The dihydrodioxine is part of a pyridine-linked scaffold, differing from the direct carboxamide linkage in the target compound. This structural variation may influence target selectivity in pharmacological applications .
Comparison with Target Compound :
- Dihydrodioxine Placement : In Compound 3, the dihydrodioxine is integrated into a pyridine ring system, whereas the target compound attaches it via a carboxamide to benzothiazole. This difference could alter binding interactions with biological targets like enzymes or receptors.
Pharmacologically Active Benzothiazole Derivatives ()
Patent examples include benzothiazole derivatives such as 2-{6-[(1,3-benzothiazol-2-yl)amino]-1,2,3,4-tetrahydroquinolin-1-yl}-1,3-thiazole-4-carboxylic acid (Example 1) and 3-{1-[(adamantan-1-yl)methyl]-5-methyl-1H-pyrazol-4-yl}-6-{3-[(1,3-benzothiazol-2-yl)amino]-4-methyl-5H,6H,7H,8H-pyrido[2,3-c]pyridazin-8-yl}pyridine-2-carboxylic acid (Example 24). These compounds highlight the benzothiazole moiety’s versatility in drug design, often linked to tetrahydroquinoline or pyridopyridazine systems for enhanced bioactivity .
Comparison with Target Compound :
- Pharmacophore Design : Unlike these patented compounds, the target compound uses a dihydrodioxine-carboxamide group instead of carboxylic acid or adamantyl substituents. This may reduce acidity and improve blood-brain barrier penetration.
Data Tables
Table 1: Structural and Physicochemical Comparison
Table 2: Pharmacological Potential of Analogues
Biological Activity
N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide is a synthetic compound that has garnered attention due to its potential biological activities. This article explores its biological properties, mechanisms of action, and implications for medicinal chemistry.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 331.79 g/mol. The compound features a benzothiazole moiety, which is known for its diverse biological activities.
Anticancer Activity
Recent studies have demonstrated that compounds related to benzothiazole exhibit significant anticancer properties. For instance, derivatives with similar structural motifs have shown cytotoxic effects against various cancer cell lines.
Table 1: Cytotoxicity of Benzothiazole Derivatives
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 7c | MCF-7 | 14.34 |
| 7h | MCF-7 | 10.39 |
| 7s | HCT-116 | 6.90 |
| Doxorubicin | MCF-7 | 19.35 |
These results suggest that the presence of electron-withdrawing groups enhances the cytotoxic activity of benzothiazole derivatives against cancer cells .
Antimicrobial Activity
Benzothiazole derivatives have also been evaluated for their antimicrobial properties. For example, compounds have demonstrated activity against both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Table 2: Antimicrobial Activity of Related Compounds
| Compound | Bacteria Type | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | Gram-positive | 32 µg/mL |
| Compound B | Gram-negative | 64 µg/mL |
The biological activity of this compound is believed to involve the inhibition of specific enzymes or receptors. For instance:
- Enzyme Inhibition : The compound may act as a competitive inhibitor by binding to the active site of target enzymes.
- Receptor Modulation : It may also modulate receptor activity involved in cell signaling pathways.
Case Studies
A study assessing the anticancer potential of several benzothiazole derivatives found that modifications on the benzothiazole ring significantly influenced their cytotoxicity profiles. The most effective derivatives showed selectivity towards cancer cells while sparing normal cells .
Q & A
Q. What synthetic methodologies are recommended for the preparation of N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide?
Methodological Answer: The synthesis of benzothiazole carboxamides typically involves coupling substituted benzothiazole amines with activated carboxylic acid derivatives. For example:
- Step 1: Prepare the benzothiazole amine precursor (e.g., 7-chloro-4-methyl-1,3-benzothiazol-2-amine) via cyclization of thioamide intermediates under acidic conditions .
- Step 2: Activate the dihydrodioxine-carboxylic acid using coupling agents like EDCI/HOBt or DCC to form the corresponding acyl chloride.
- Step 3: React the activated acid with the benzothiazole amine in a polar aprotic solvent (e.g., DMF or THF) under nitrogen, monitored by TLC for completion.
- Purification: Use flash chromatography (ethyl acetate/hexane gradients) or recrystallization from ethanol .
Q. How can the purity and structural integrity of this compound be validated post-synthesis?
Methodological Answer:
- Chromatography: HPLC with a C18 column (acetonitrile/water mobile phase) to assess purity (>95% area under the curve).
- Spectroscopy:
- X-ray Crystallography: For unambiguous confirmation, grow single crystals via slow evaporation (e.g., in DMSO/water) and refine using SHELXL .
Advanced Research Questions
Q. How can researchers resolve discrepancies in bioactivity data observed across different batches of the compound?
Methodological Answer:
- Batch Analysis: Compare NMR and HPLC profiles to detect impurities (e.g., residual solvents, byproducts).
- Solubility Testing: Assess solubility in DMSO/PBS; aggregation or precipitation can skew bioassays.
- Biological Replicates: Repeat assays with standardized cell lines (e.g., HEK293 or HepG2) and controls (e.g., known kinase inhibitors).
- Theoretical Modeling: Use molecular docking (AutoDock Vina) to predict binding affinities to target proteins (e.g., kinases), cross-referencing with experimental IC values .
Q. What strategies are effective for optimizing reaction yields in large-scale synthesis?
Methodological Answer:
- Catalyst Screening: Test palladium catalysts (e.g., Pd(OAc)) for coupling steps or organocatalysts (e.g., DMAP) for acylations.
- Solvent Optimization: Evaluate solvents like acetonitrile (high polarity) or toluene (high boiling point) for reflux conditions.
- Process Control: Implement in-line FTIR or PAT (Process Analytical Technology) to monitor reaction progression and adjust parameters (temperature, stirring rate) dynamically .
Q. How can computational methods predict the compound’s metabolic stability and toxicity?
Methodological Answer:
- ADMET Prediction: Use tools like SwissADME or ADMETlab to estimate permeability (LogP), cytochrome P450 interactions, and hERG channel inhibition.
- Metabolite Identification: Run in silico metabolism simulations (e.g., GLORYx) to predict Phase I/II metabolites (e.g., hydroxylation at the benzothiazole ring).
- Toxicity Profiling: Apply QSAR models (e.g., ProTox-II) to assess hepatotoxicity and mutagenicity risks .
Data Contradiction and Validation
Q. How should conflicting crystallographic data (e.g., bond length anomalies) be addressed?
Methodological Answer:
- Data Collection: Ensure high-resolution data (<1.0 Å) and redundancy (>98% completeness).
- Refinement: Use SHELXL with restraints for disordered regions (e.g., dihydrodioxine ring). Cross-validate with DFT-calculated bond lengths (Gaussian 16, B3LYP/6-31G*) .
- Twinned Data: Apply TWINLAW in SHELXL to deconvolute overlapping reflections if twinning is detected .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
